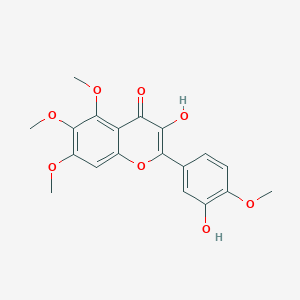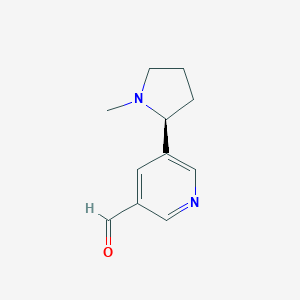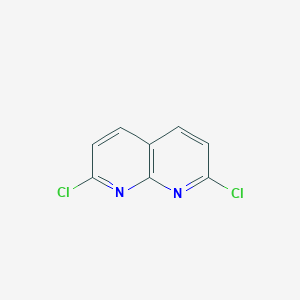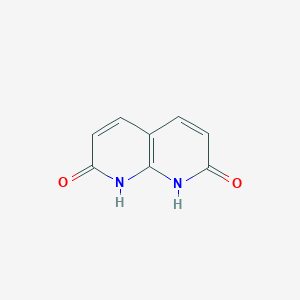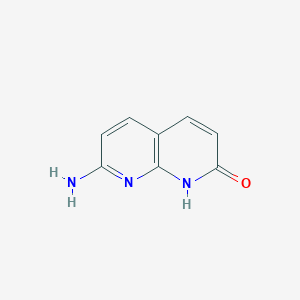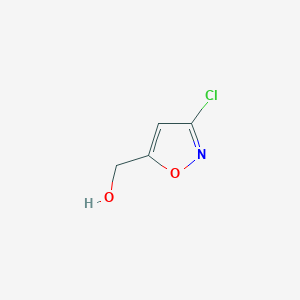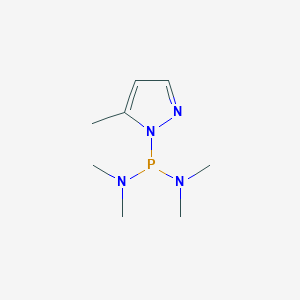
Bis(dimethylamino)(5-methyl-1H-pyrazol-1-yl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(dimethylamino)(5-methyl-1H-pyrazol-1-yl)phosphine, commonly known as BDMPP, is a phosphine ligand used in organometallic chemistry. It is a highly effective ligand in catalytic reactions and has been extensively studied for its use in various chemical reactions.
Aplicaciones Científicas De Investigación
BDMPP is widely used in organometallic chemistry as a ligand for various transition metals. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. BDMPP has been shown to be an effective ligand in various catalytic reactions, such as cross-coupling reactions, hydrogenation reactions, and C-H activation reactions. It has also been used in the synthesis of metal-organic frameworks (MOFs) and other porous materials.
Mecanismo De Acción
BDMPP acts as a bidentate ligand, coordinating to metal centers through both the phosphorus and pyrazole nitrogen atoms. The ligand is highly electron-rich, making it an effective stabilizer for metal complexes. BDMPP has been shown to enhance the reactivity of metal centers in various catalytic reactions, such as oxidative addition, transmetalation, and reductive elimination.
Efectos Bioquímicos Y Fisiológicos
BDMPP is not commonly used in biochemical or physiological studies, as it is primarily used in organometallic chemistry. However, it is important to note that BDMPP is a highly reactive compound and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BDMPP is its high reactivity and effectiveness as a ligand in catalytic reactions. It has been shown to enhance the reactivity of metal centers and increase reaction rates. However, one limitation of BDMPP is its high toxicity and potential for air and moisture sensitivity. It should be handled with care and stored in a dry, inert atmosphere.
Direcciones Futuras
There are several future directions for the use of BDMPP in organometallic chemistry. One area of research is the development of new catalytic reactions using BDMPP as a ligand. Another area of research is the synthesis of new metal-organic frameworks and porous materials using BDMPP. Additionally, there is potential for the use of BDMPP in the development of new pharmaceuticals and agrochemicals. Overall, BDMPP is a highly versatile and effective ligand in organometallic chemistry, and its potential applications are vast.
Métodos De Síntesis
BDMPP can be synthesized through a two-step process. The first step involves the reaction of 5-methyl-1H-pyrazole with bis(dimethylamino)phosphine chloride to form bis(dimethylamino)(5-methyl-1H-pyrazol-1-yl)phosphine chloride. The second step involves the deprotonation of the chloride salt with a base such as sodium hydride or potassium tert-butoxide to form BDMPP.
Propiedades
Número CAS |
19972-86-2 |
|---|---|
Nombre del producto |
Bis(dimethylamino)(5-methyl-1H-pyrazol-1-yl)phosphine |
Fórmula molecular |
C8H17N4P |
Peso molecular |
200.22 g/mol |
Nombre IUPAC |
N-[dimethylamino-(5-methylpyrazol-1-yl)phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H17N4P/c1-8-6-7-9-12(8)13(10(2)3)11(4)5/h6-7H,1-5H3 |
Clave InChI |
KBQVDEOVDXODJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=NN1P(N(C)C)N(C)C |
SMILES canónico |
CC1=CC=NN1P(N(C)C)N(C)C |
Sinónimos |
Bis(dimethylamino)(5-methyl-1H-pyrazol-1-yl)phosphine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



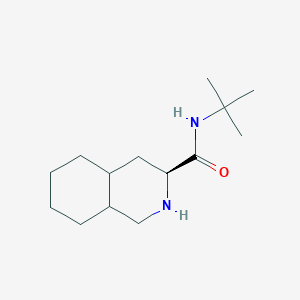
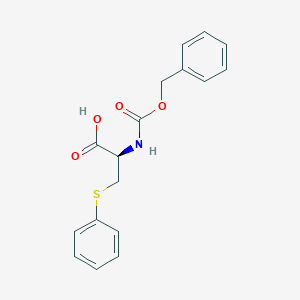
![2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B19068.png)
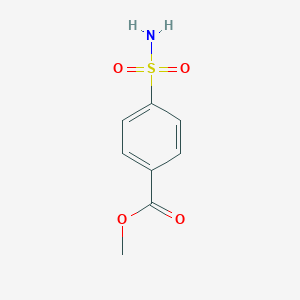
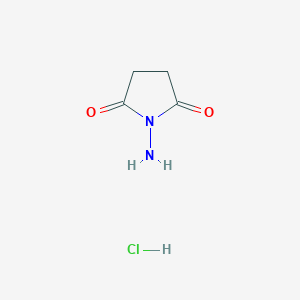
![diethyl 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butylamino]-4,6-dimethyl-2H-pyrimidine-5,5-dicarboxylate](/img/structure/B19081.png)
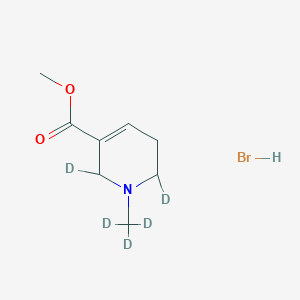
![3-[(1S)-1-(Dimethylamino)ethyl]phenol](/img/structure/B19088.png)
